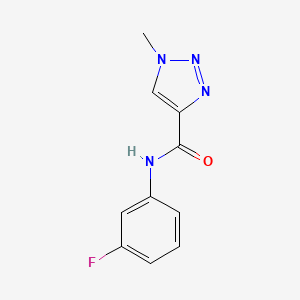

N-(3-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Historical Development of 1,2,3-Triazole-4-Carboxamides

The synthetic lineage of 1,2,3-triazole-4-carboxamides traces back to the seminal Huisgen 1,3-dipolar cycloaddition between azides and alkynes, first systematically characterized in the 1960s. Early methodologies produced regioisomeric mixtures until the advent of transition-metal catalysis in the 21st century revolutionized selectivity control. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), recognized by Sharpless as a quintessential "click chemistry" reaction, enabled reliable synthesis of 1,4-disubstituted triazoles with pharmaceutical-grade purity.

A pivotal advancement occurred in 2017 with the development of 5-amino-1,2,3-triazole-4-carboxamides as anti-trypanosomal agents, demonstrating the scaffold's capacity for target-specific optimization. The introduction of fluorine substituents, as seen in N-(3-fluorophenyl)-1-methyl derivatives, emerged from structure-activity relationship (SAR) studies seeking to balance lipophilicity and metabolic stability. Key historical milestones include:

| Year | Development | Impact |

|---|---|---|

| 1963 | Huisgen thermal cycloaddition | Established triazole synthesis fundamentals |

| 2002 | CuAAC methodology | Enabled regioselective 1,4-disubstituted triazoles |

| 2017 | Anti-trypanosomal ATC series | Validated carboxamide derivatives in disease models |

| 2022 | Ruthenium-catalyzed variants | Expanded to 1,5-disubstituted architectures |

Significance in Medicinal Chemistry Research

The 1,2,3-triazole-4-carboxamide core satisfies multiple drug design criteria simultaneously:

- Bioisosteric Potential : Effectively mimics peptide bonds and carboxylic acid groups while improving metabolic stability versus traditional heterocycles.

- Dipole-Dipole Interactions : The triazole's 1,3-dipolar character facilitates strong interactions with biological targets, particularly enzymes containing transition metal cofactors.

- Fluorine Synergy : Incorporation of 3-fluorophenyl groups, as in the subject compound, enhances membrane permeability through controlled lipophilicity (cLogP ~2.1) while maintaining aqueous solubility (>50 μM).

Recent applications span antiviral, anticancer, and antiparasitic domains. In Chagas' disease research, lead compounds demonstrate EC~50~ values <1 μM against Trypanosoma cruzi with 100-fold selectivity over mammalian cells. The methyl group at N1 position in the subject compound specifically mitigates oxidative metabolism, addressing a key limitation of earlier triazole therapeutics.

Structural Classification within Heterocyclic Compounds

N-(3-Fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide belongs to the azole superclass, characterized by:

- Core Structure : Five-membered ring with three nitrogen atoms (1,2,3-triazole)

- Substituent Profile :

- Position 1: Methyl group (N-bound)

- Position 4: Carboxamide functionality

- Position 5: 3-Fluorophenyl substituent

This architecture places it within the monocyclic 1,2,3-triazole carboxamides subclass, distinct from:

- Bicyclic Derivatives : e.g., Benzotriazole carboxamides

- Fused Polycyclics : e.g., Triazolo[1,5-a]pyrimidines

The fluorine atom introduces strategic electronic effects:

Research Objectives and Scope

Current investigations prioritize three axes:

- Synthetic Methodology : Developing atom-economical routes to 3-fluorophenyl derivatives using continuous flow chemistry.

- Target Engagement : Mapping interactions with cysteine proteases (e.g., cruzain) through X-ray crystallography.

- ADME Optimization : Balancing aqueous solubility (>100 μM) and permeability (P~app~ >5 × 10^-6^ cm/s) via prodrug approaches.

Ongoing structure-activity relationship studies systematically vary:

- N1 Substituents : Comparing methyl, ethyl, and cyclopropyl groups

- Carboxamide Moieties : Exploring secondary vs. tertiary amides

- Fluorine Positioning : Ortho vs. para substitution patterns

Preliminary data indicates the 3-fluorophenyl variant achieves superior target residence times (>120 min) versus non-halogenated analogues, validating its selection as a lead candidate.

Properties

IUPAC Name |

N-(3-fluorophenyl)-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O/c1-15-6-9(13-14-15)10(16)12-8-4-2-3-7(11)5-8/h2-6H,1H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVAIOHONPMNTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then subjected to further functionalization to introduce the fluorophenyl and carboxamide groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

N-(3-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has shown promising anticancer properties. Studies indicate that the compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies have demonstrated significant cytotoxic effects against cancer cells, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MDA-MB-231 (Breast) | 9.8 |

| HCT116 (Colon) | 14.3 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its utility in treating inflammatory diseases.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

Case Study 1: Anticancer Efficacy

A study investigated the compound's effect on prostate cancer cells, revealing that it significantly reduced cell viability and induced apoptosis through caspase activation pathways. The study concluded that this compound could be a candidate for further development in prostate cancer therapies.

Case Study 2: Antimicrobial Resistance

In another study focusing on antibiotic-resistant strains of bacteria, this compound was tested against resistant strains of Staphylococcus aureus. Results indicated that it could restore sensitivity to conventional antibiotics when used in combination therapies.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carboxamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituent positions, functional groups, and aromatic ring modifications. Key examples include:

Key Observations :

Physicochemical Properties

- logP and Solubility: The target compound’s logP (~2.2) is lower than analogs with bulkier substituents (e.g., 3.5 in ), suggesting moderate lipophilicity.

- Hydrogen Bonding: The absence of an amino group in the target compound reduces hydrogen-bond donors (HBD = 1) compared to analogs like (HBD = 3), impacting target-binding specificity.

Biological Activity

N-(3-Fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and case studies demonstrating its efficacy against various biological targets.

Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the 3-fluorophenyl group enhances the compound's interaction with biological targets due to increased lipophilicity and electronic effects. The molecular formula is , and it has a molecular weight of approximately 233.22 g/mol.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Triazole Ring : The reaction of 3-fluoroaniline with an appropriate azide precursor under copper-catalyzed conditions forms the triazole structure.

- Carboxamide Formation : The carboxylic acid derivative is then converted to the corresponding amide through reaction with an amine.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

These values indicate that this compound exhibits potent cytotoxicity comparable to established chemotherapeutics.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Cell Proliferation : Studies suggest that it induces cell cycle arrest and apoptosis in cancer cells.

- Targeting Specific Pathways : It may inhibit key signaling pathways involved in tumor growth and survival, such as the PI3K/Akt and MAPK pathways.

Study 1: Antiproliferative Effects on Leukemia Cells

A study examined the antiproliferative activity of various triazole derivatives against leukemia cell lines. This compound demonstrated significant activity against K562 and HL-60 cell lines, with IC50 values around 5 µM. This suggests potential for development as a therapeutic agent in hematological malignancies .

Study 2: In Vivo Efficacy

In vivo studies using murine models showed that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings support its potential as an effective anticancer agent .

Q & A

Q. Example Findings :

- Packing Analysis : Fluorophenyl groups often engage in C–H···F interactions, stabilizing crystal lattices .

- Torsion Angles : Triazole-phenyl dihedral angles (~30°) influence bioactivity by modulating binding pocket access .

What in vitro assays are suitable for evaluating its enzyme inhibition potential, and how are IC50_{50}50 discrepancies addressed?

Q. Advanced Research Focus

- Assay Design :

- Data Contradictions :

Q. Example Bioactivity Data (Analogous Compounds) :

| Compound | Target | IC (μM) | Notes |

|---|---|---|---|

| 3b (Ref. ) | Influenza A NP | 0.5–4.6 | Strain-dependent |

| AFC (Ref. ) | COX-2 | 1.2 ± 0.3 | Competitive inhibition |

What strategies mitigate low aqueous solubility during biological testing?

Q. Basic Research Focus

- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) at the phenyl or triazole positions without disrupting pharmacophores .

- Formulation :

How do computational studies inform SAR for triazole-carboxamide derivatives?

Q. Advanced Research Focus

- Docking Simulations : Autodock Vina or Schrödinger Suite to model interactions with targets (e.g., influenza NP or COX-2). Key findings:

- MD Simulations : 100-ns trajectories assess stability of ligand-target complexes; RMSD <2.0 Å indicates robust binding .

How can conflicting crystallographic and spectroscopic data be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.